molecular formula C19H20F3N3O3 B2682586 2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine CAS No. 2380041-67-6

2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2682586
CAS No.: 2380041-67-6
M. Wt: 395.382
InChI Key: WXNQHDKWGLLTGJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 2-methoxypyridine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group . Subsequent steps involve the formation of the piperidine ring and the attachment of the carbonyl group through various organic reactions such as nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, including enzyme inhibition and receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and carbonyl group enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-27-16-14(6-2-8-23-16)18(26)25-10-4-5-13(11-25)12-28-17-15(19(20,21)22)7-3-9-24-17/h2-3,6-9,13H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNQHDKWGLLTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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